molecular formula C20H22N2O2 B12317442 17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid

17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid

Cat. No.: B12317442
M. Wt: 322.4 g/mol
InChI Key: QTHYWTOIDWEUIY-UHFFFAOYSA-N
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Description

17-Ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid is a structurally complex pentacyclic alkaloid characterized by a fused ring system containing two nitrogen atoms and a carboxylic acid substituent. Its molecular formula is C₂₁H₂₄N₂O₂, with a molecular mass of 336.43 g/mol and a monoisotopic mass of 336.1838 . The compound’s stereochemistry includes chiral centers at positions 1 and 18, as indicated by its (1R,18R) configuration . Key features include an ethyl group at position 17 and a carboxylic acid moiety at position 1, which contribute to its physicochemical properties, such as a calculated LogP of 3.19 and a polar surface area of 45.33 Ų .

Properties

IUPAC Name

17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-13-9-12-10-20(19(23)24)17-15(7-8-22(11-12)18(13)20)14-5-3-4-6-16(14)21-17/h3-6,9,12,18,21H,2,7-8,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHYWTOIDWEUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the polycyclic structure through a series of cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment and techniques to handle the complex reactions involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-parasitic and vasodilatory effects.

    Medicine: Investigated for its potential therapeutic applications, including antihypertensive and anti-mitotic activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit voltage-gated calcium channels, leading to decreased blood pressure and heart rate. The compound’s structure allows it to bind to these targets and exert its effects through various biochemical pathways .

Comparison with Similar Compounds

Noribogaine

  • Structure: (15S,17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-ol (CAS 481-88-9) .
  • Key Differences :
    • Replaces the carboxylic acid group (position 1) with a hydroxyl group at position 5.
    • Molecular formula: C₂₀H₂₄N₂O₂ (vs. C₂₁H₂₄N₂O₂ in the target compound).
  • Biological Activity: Noribogaine is a metabolite of ibogaine and has demonstrated efficacy in reducing nicotine self-administration in preclinical models, suggesting neuropharmacological activity .

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid

  • Structure : Features a rearranged pentacyclic system with nitrogen atoms at positions 1 and 11 .
  • Key Differences :
    • Smaller molecular formula (C₂₀H₂₂N₂O₂ ) due to reduced ethyl substitution and ring connectivity.
    • Carboxylic acid at position 17 instead of position 1.
  • Physicochemical Properties : Lower molecular mass (322.40 g/mol ) and LogP (3.19 ), similar to the target compound .

Catharanthine-d3

  • Structure : A deuterated analog of catharanthine, with a methyl-d3 ester group replacing the carboxylic acid .
  • Key Differences :
    • Molecular formula: C₂₁H₂₄N₂O₂ (identical to the target compound but with isotopic substitution).
    • Enhanced metabolic stability due to deuterium incorporation.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Noribogaine (15S,19S)-Analog Catharanthine-d3
Molecular Formula C₂₁H₂₄N₂O₂ C₂₀H₂₄N₂O₂ C₂₀H₂₂N₂O₂ C₂₁H₂₄N₂O₂
Molecular Mass (g/mol) 336.43 324.42 322.40 339.45
LogP 3.19 2.85* 3.19 3.19
H-Bond Donors 1 2 1 1
Polar Surface Area (Ų) 45.33 58.20 45.33 45.33
Rotatable Bonds 3 2 2 3

*Estimated based on structural similarity.

Key Observations :

  • The target compound and catharanthine-d3 share identical molecular formulas but differ in isotopic labeling and ester/carboxylic acid substitution .
  • Noribogaine’s hydroxyl group increases polarity (higher polar surface area) compared to the carboxylic acid-containing analogs .
  • The (15S,19S)-analog’s reduced molecular mass reflects its distinct ring connectivity and substituent positioning .

Biological Activity

Chemical Structure and Properties
17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid is a complex organic compound characterized by a unique pentacyclic structure with multiple double bonds and a carboxylic acid functional group. This compound belongs to a class of organic molecules noted for their intricate carbon frameworks and potential biological activities.

Synthesis and Derivatives
The synthesis of this compound can be achieved through various multi-step organic reactions that involve the preparation of the core pentacyclic structure followed by functional group modifications. Common reagents include organometallic compounds and oxidizing agents, with reaction conditions requiring precise control over temperature and pressure to optimize yield and purity .

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Modified derivatives of related compounds have shown enhanced cytotoxic effects compared to their parent structures. In vitro studies demonstrated that these derivatives were more potent against five different cancer cell lines .

The biological activity is likely mediated through interactions with specific molecular targets within cells:

  • Enzyme Interaction : The compound may interact with enzymes or receptors that regulate cellular processes such as apoptosis and proliferation.
  • Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Antimicrobial Activity

Compounds in this structural class have also been investigated for their antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies indicate potential efficacy against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AnticancerCytotoxicity in vitro
AntimicrobialBroad-spectrum activity
MechanismEnzyme interaction

Case Study 1: Cytotoxicity in Cancer Cells

A study published in 2007 focused on the synthesis of carboxylic acid-modified derivatives of betulinic acid and their cytotoxic effects on cancer cell lines. The results indicated that the newly synthesized compounds exhibited significantly higher cytotoxicity than the parent compound . This suggests that structural modifications can enhance the biological activity of similar compounds.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of structurally related compounds against various pathogens. The findings revealed a notable inhibitory effect on bacterial growth, indicating potential applications in developing new antimicrobial agents .

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